molecular formula C13H11BrN2O3S B1316807 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide CAS No. 20721-09-9

4-(4-Bromobenzene-1-sulfonyl)benzohydrazide

Cat. No. B1316807
CAS RN: 20721-09-9
M. Wt: 355.21 g/mol
InChI Key: WRNNOFKDLSSNFA-UHFFFAOYSA-N
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Description

4-(4-Bromobenzene-1-sulfonyl)benzohydrazide (4-BBH) is a heterocyclic compound that is used in a variety of scientific experiments. It is a colorless, crystalline solid that is soluble in water and ethanol. It is an important intermediate for the synthesis of many organic compounds and is used in the synthesis of pharmaceuticals, dyes, and other chemicals. 4-BBH is also used as a reagent in biochemical and physiological experiments.

Scientific Research Applications

  • Bioactive Schiff Base Compounds : Schiff base compounds, including those derived from benzohydrazide and sulfonohydrazide, have been synthesized and characterized. These compounds have shown significant biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with SS-DNA. They exhibit binding propensity towards SS-DNA via intercalation mode and have shown effectiveness against alkaline phosphatase enzyme and antimicrobial activity against several bacterial and fungal strains (Sirajuddin et al., 2013).

  • Synthesis and Structural Analysis : Research on synthesizing novel hydrazone Schiff base compounds, like 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, has been conducted. These studies include structural investigation by X-ray crystallography, vibrational spectroscopic studies, and computational methods like Density Functional Theory (DFT) calculations. They explore the electronic properties, molecular structures, and various intermolecular interactions of these compounds (Arunagiri et al., 2018).

  • Catalytic Properties : A dioxomolybdenum(VI) complex derived from a related compound, 4-bromo-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide, was synthesized and characterized. This complex exhibits catalytic property for sulfoxidation reactions, achieving high conversion rates of sulfide to sulfoxide (Wang et al., 2016).

  • Enzyme Inhibitory Potential : Research into the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, starting from reactions involving compounds like 4-methylbenzenesulfonyl chloride, has been conducted. These studies focus on inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase, along with in silico molecular docking results to support the findings (Abbasi et al., 2019).

  • Synthesis of Sulfonamides for Antibacterial and Anti-Inflammatory Applications : Another study aimed to synthesize sulfonamides with antibacterial potential and suitability as therapeutic agents for inflammatory diseases. The synthesized compounds were tested against various bacterial strains and for their inhibitory potential against Lipoxygenase enzyme (Abbasi et al., 2017).

properties

IUPAC Name

4-(4-bromophenyl)sulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNNOFKDLSSNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540629
Record name 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzene-1-sulfonyl)benzohydrazide

CAS RN

20721-09-9
Record name 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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